2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

Catalog No.
S13634760
CAS No.
M.F
C11H8BrNOS
M. Wt
282.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

Product Name

2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

IUPAC Name

2-bromo-1-(4-phenyl-1,3-thiazol-2-yl)ethanone

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

InChI

InChI=1S/C11H8BrNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

LCZDBIOMMQWZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)CBr

2-Bromo-1-(4-phenylthiazol-2-yl)ethanone is a chemical compound characterized by its unique structure, which includes a thiazole ring and a bromo substituent. The molecular formula for this compound is C10H8BrN2OS, indicating the presence of bromine, nitrogen, sulfur, and oxygen in its structure. The thiazole moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry. The compound's structure allows for various interactions with biological targets, which can lead to significant pharmacological effects.

, primarily due to the reactive bromine atom and the carbonyl group. One notable reaction is the nucleophilic substitution where the bromine can be replaced by various nucleophiles, leading to the formation of new derivatives. Additionally, 2-bromo-1-(4-phenylthiazol-2-yl)ethanone can undergo condensation reactions with amines or other nucleophiles to form imines or other functionalized products. For example, reactions involving thiosemicarbazides have been reported to yield various thiazole derivatives through condensation processes .

The biological activity of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone has been explored in various studies. Compounds containing thiazole rings are known for their broad-spectrum biological activities, including antitumor, antiviral, and antimicrobial effects. Specific derivatives of thiazoles have shown significant cytotoxicity against cancer cell lines and potential antiviral properties against viral infections . The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced biological activity, suggesting a structure-activity relationship that can be exploited in drug design.

Several synthetic routes have been developed for 2-bromo-1-(4-phenylthiazol-2-yl)ethanone. A common method involves the reaction of 4-phenylthiazole with bromoacetone under basic conditions, often using solvents like ethanol or acetone at elevated temperatures to facilitate the reaction . Another approach includes the use of thiosemicarbazides in combination with phenacyl bromide derivatives, leading to high yields of thiazole-containing compounds through a series of condensation reactions .

Example Synthesis Procedure:

  • Dissolve 4-phenylthiazole and bromoacetone in an appropriate solvent (e.g., ethanol).
  • Heat the mixture under reflux conditions for several hours.
  • Cool the solution and precipitate the product by adding water or another non-solvent.
  • Purify the resulting solid through recrystallization.

The applications of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone are diverse due to its biological activity. It is primarily researched for its potential as an antitumor agent and as a precursor for developing other biologically active compounds. Additionally, derivatives of this compound may find applications in pharmaceuticals targeting infectious diseases or as intermediates in organic synthesis for creating more complex molecules .

Interaction studies involving 2-bromo-1-(4-phenylthiazol-2-yl)ethanone focus on its binding affinity to various biological targets such as enzymes and receptors. These studies often utilize techniques like molecular docking and in vitro assays to assess how well the compound interacts with specific proteins associated with disease pathways. The results from these studies can provide insights into its mechanism of action and help optimize its structure for better efficacy .

Several compounds share structural similarities with 2-bromo-1-(4-phenylthiazol-2-yl)ethanone, particularly those containing thiazole rings or brominated derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
4-MethylthiazoleMethyl group on thiazoleAntimicrobial properties
2-Amino-thiazoleAmino group on thiazoleAntitumor activity
5-BromothiazoleBromine substituted at position 5Antiviral effects
2-Bromo-N-(4-methylphenyl)thiazoleSimilar bromo substitution but different phenylEnhanced cytotoxicity

Uniqueness: The presence of both a bromo substituent and a phenyl group on the thiazole ring in 2-bromo-1-(4-phenylthiazol-2-yl)ethanone provides distinct reactivity patterns and biological activities compared to other similar compounds.

Hantzsch Thiazole Synthesis Modifications

The Hantzsch thiazole synthesis represents the fundamental approach for constructing 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone through condensation of alpha-haloketones with thioamides or thioureas [1]. This classical methodology involves the nucleophilic attack of sulfur atoms in thioamides due to their strong nucleophilicity, yielding excellent results for simple thiazoles while presenting challenges for substituted derivatives due to dehalogenation issues [1]. The reaction proceeds through a multistep mechanism where intermediates can be isolated at reduced temperatures, providing insight into the mechanistic pathway [1].

Recent modifications to the traditional Hantzsch synthesis have focused on reducing epimerization during thiazole formation through the substitution of alpha-tosyloxy ketones for alpha-haloketones [1]. Advanced methodologies employ microwave-assisted conditions to enhance reaction efficiency, with studies demonstrating successful synthesis of phenyl-substituted thiazole derivatives using 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas under microwave heating [2]. These ethanones are prepared through reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane, while the thiazoles themselves are synthesized from 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone [2].

Temperature optimization studies reveal critical parameters for successful thiazole formation, with reactions typically conducted at temperatures ranging from 55-60°C for optimal yield [3]. Higher temperatures exceeding 60°C result in decreased yields due to formation of undesired pyridinium salt byproducts [3]. The reaction demonstrates high sensitivity to temperature, catalyst selection, and reactant ratios, with the predominant formation of desired isomers occurring under controlled conditions [3].

Halogenation Strategies for Bromoacetyl Intermediate Formation

The formation of bromoacetyl intermediates represents a critical step in synthesizing 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone, employing various halogenation methodologies to introduce bromine functionality at the alpha position [4]. The position alpha to the carbonyl group demonstrates enhanced reactivity toward halogenation due to its ability to form enolate species in basic conditions or enol forms under acidic conditions [4]. This enhanced reactivity facilitates selective bromination at the desired position through either acidic or basic reaction pathways [4].

Under acidic conditions, alpha-keto halogenation typically results in replacement of only one alpha hydrogen by halogen, as successive halogenation reactions proceed more slowly than the initial substitution [4]. The halogen substituent decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable and thereby controlling the extent of halogenation [4]. Conversely, basic conditions promote successive halogenation due to inductive electron withdrawal by the halogen, which increases the acidity of remaining hydrogens and facilitates further substitution [4].

Advanced halogenation methodologies utilize hydrogen peroxide-hydrobromic acid systems for synthesizing alpha-monobromo ketones from secondary alcohols with yields reaching up to 91% [5]. This oxidation-bromination system allows selective formation of monobromo or dibromo ketones by varying the stoichiometric ratios of hydrogen peroxide and hydrobromic acid [5]. The system demonstrates environmental benefits through use of inexpensive reagents, minimal environmental impact, and absence of organic wastes, making it an attractive alternative to traditional bromination methods [5].

Specialized techniques employ bromine water treatment of acetophenone derivatives to yield 2-bromo-1-phenyl ethanone intermediates [6]. The bromination reaction proceeds through treatment of substituted acetophenones with bromine in chloroform, followed by heating to expel hydrogen bromide and purification through crystallization [6]. This methodology demonstrates effectiveness for generating bromoacetyl intermediates suitable for subsequent thiazole formation reactions [6].

Solvent Systems and Catalytic Approaches

Ionic Liquid-Mediated Syntheses

Ionic liquid systems have emerged as environmentally benign alternatives for thiazole synthesis, offering unique advantages including negligible vapor pressure, recyclability, and enhanced reaction efficiency [7]. The ionic liquid 3,3'-(pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide demonstrates exceptional performance in three-component reactions involving aldehydes, thiosemicarbazide, and bromoacetophenones under solvent-free conditions [7]. This methodology provides excellent yields ranging from 88-94% while operating at room temperature with simple procedures and reduced environmental impact [7].

The dialkyl bis(1-methylimidazolium) dications bromide ionic liquid facilitates efficient synthesis of 2-hydrazonyl-4-phenylthiazoles through multicomponent condensation reactions [8]. Recovery and reuse of the ionic liquid catalyst demonstrate the sustainable nature of this approach, with the catalyst being extracted with water and concentrated under reduced pressure for subsequent reactions [8]. The ionic liquid acts as both catalyst and reaction medium, eliminating the need for organic solvents while maintaining high reaction yields [8].

N,N-dimethylbenzenaminium methanesulfonate ionic liquid systems enable one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides [9]. Gold-catalyzed oxidation systems employing this ionic liquid achieve yields up to 91% while operating under mild conditions at room temperature [9]. The system demonstrates broad substrate tolerance, successfully accommodating various thioamides with alkyl and phenyl substituents, though heteroaryl substrates such as furan-2-thioamide and thiophene-2-thioamide produce lower yields [9].

Quantitative data from ionic liquid-mediated syntheses reveal significant improvements in reaction efficiency compared to conventional methods. Studies demonstrate that ionic liquid DSDABCOC enhances product yields while reducing reaction times in thiazole derivative synthesis [10]. Temperature-dependent kinetic analyses show that ionic liquid proportions directly influence activation parameters, with rate constants increasing proportionally to ionic liquid content in reaction mixtures [11].

Phase-Transfer Catalysis Techniques

Phase-transfer catalysis methodologies provide efficient alternatives for thiazole synthesis through facilitation of reactions between reactants in different phases [12]. The two-phase catalytic system employing solid potassium carbonate-18-crown-6-toluene at 111°C enables selective formation of tricyclic benzimidazole sulfides with yields reaching 56-92% [12]. This approach eliminates the need for homogeneous reaction conditions while maintaining high selectivity and yield [12].

Tetrabutylammonium hexafluorophosphate demonstrates exceptional efficiency as a phase-transfer catalyst for thiazole synthesis from phenacyl bromides and thioamides or thiourea at room temperature [13]. The catalyst enables rapid product formation within 15 minutes while achieving high yields, making the methodology both time-efficient and practical for laboratory applications [13]. The phase-transfer mechanism facilitates nucleophilic substitution reactions by enhancing the accessibility of reactive species across phase boundaries [13].

Advanced phase-transfer systems utilize quaternary ammonium salts to mediate transformations of racemic alpha-bromo ketones to chiral alpha-azido and alpha-amino ketones with high enantioselectivity [14]. These systems employ fluorobenzene-water biphasic conditions with recoverable chiral quaternary salt catalysts at 10 mol% loading [14]. The methodology demonstrates broad applicability for various nucleophilic attachments including carbon, oxygen, sulfur, and nitrogen functionalities [14].

The effectiveness of phase-transfer catalysis stems from its ability to facilitate reactions between ionic and organic substrates through ion-pair mediation [14]. Catalyst recovery and reuse represent significant advantages, with studies showing minimal loss of catalytic activity over multiple reaction cycles [15]. Data indicate that recyclable catalysts retain approximately 90.8% performance after three consecutive runs, with average activity reduction of only 2.6% per cycle [15].

Mechanistic Studies of Thiazole Ring Formation

Mechanistic investigations of thiazole ring formation reveal a complex pathway involving multiple intermediates and transition states that determine reaction selectivity and efficiency [16]. The initial step involves nucleophilic attack by the sulfur atom of thioamides on the electrophilic carbon of alpha-haloketones, forming a sulfonium intermediate [16]. This intermediate undergoes intramolecular cyclization through nucleophilic attack of the nitrogen atom on the carbonyl carbon, resulting in ring closure and formation of the thiazole framework [16].

Density functional theory calculations provide detailed insights into the regioselective formation of thiazole derivatives from bromoacetic acid derivatives and thioureas [17]. The proposed mechanism indicates that regioselectivity results from differential reactivity of reagents and varying stability of intermediates, specifically 1-alkyl-3-(anthracen-9-yl)-2-[(methoxycarbonyl)methyl]isothioureas and 1-alkyl-3-(anthracen-9-yl)-2-(bromoacetyl)isothioureas [17]. These computational studies utilize B3LYP functional calculations to rationalize experimental observations and predict reaction outcomes [17].

Nuclear magnetic resonance spectroscopy studies of thiazole formation mechanisms reveal the presence of stable intermediates during ring closure processes [18]. Kinetic experiments monitoring reactions over time demonstrate formation of methyl sulfonate ester intermediates that persist throughout the reaction pathway [18]. Crystallographic characterization of isolated intermediates provides structural confirmation of proposed mechanistic pathways [18].

The kinetics of thiazole cyclization using 3-chloroacetylacetone with thioamides demonstrates first-order kinetics with respect to both reactants [19]. Temperature effects on reaction rates spanning 30-50°C enable calculation of thermodynamic parameters including activation energy, enthalpy of activation, and entropy of activation [19]. pH-metric studies reveal the influence of reaction medium acidity on cyclization rates and product distribution [19].

Mechanistic studies under acidic conditions reveal altered regioselectivity compared to neutral conditions, with formation of both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles [20]. The proportion of 2-imino-2,3-dihydrothiazoles in product mixtures depends on experimental conditions and starting material structures [20]. Optimal conditions for generating 2-imino-2,3-dihydrothiazoles involve 10M hydrochloric acid-ethanol (1:2) at 80°C for 20 minutes, achieving yields up to 73% [20].

Byproduct Analysis and Yield Optimization Strategies

Comprehensive analysis of byproduct formation in thiazole synthesis reveals several competing pathways that can significantly impact reaction yields and product purity [21]. Elemental sulfur represents a common byproduct in thiazole synthesis reactions, particularly when using thiourea derivatives as nucleophilic partners [21]. The solubility characteristics of sulfur closely resemble those of target thiazole products, necessitating specialized cleanup procedures to achieve high purity [21].

Copper powder treatment provides an effective method for sulfur removal from thiazole reaction mixtures, with approximately 2 grams of cleaned copper powder per milliliter of reaction solution proving optimal [21]. The cleanup procedure involves vigorous mixing for at least one minute followed by phase separation to remove sulfur contamination [21]. Alternative cleanup methods employ tetrabutylammonium sulfite reagent systems that demonstrate comparable effectiveness for sulfur elimination [21].

Yield optimization strategies focus on controlling reaction temperature, solvent selection, and catalyst loading to minimize byproduct formation while maximizing desired product formation [15]. Ultrasonic irradiation techniques enhance reaction rates and yields compared to conventional heating methods, with studies demonstrating yields reaching 97% under optimized ultrasonic conditions [22]. The combination of appropriate catalyst selection and ultrasonic activation reduces reaction times to as little as 20 minutes while maintaining high efficiency [22].

Catalyst reusability studies provide critical data for process optimization and economic viability assessment [15]. Recyclable cross-linked chitosan hydrogel biocatalysts retain catalytic activity through multiple reaction cycles, with systematic evaluation showing performance retention of 90.8% after three runs [15]. The gradual activity decline averages 2.6% per cycle, indicating excellent catalyst stability and potential for industrial applications [15].

Systematic optimization of reaction parameters reveals optimal conditions for maximizing yields while minimizing byproduct formation [23]. Lipase-catalyzed synthesis under ultrasonic irradiation using potassium bromate as brominating agent achieves high yields in aqueous medium [23]. The methodology eliminates the need for isolating alpha-bromoketone intermediates, streamlining the synthetic pathway and reducing potential byproduct formation [23].

Temperature optimization studies demonstrate critical windows for achieving maximum yields, with most thiazole synthesis reactions showing optimal performance between 55-60°C [3]. Deviation from optimal temperature ranges results in decreased yields due to competing reactions or substrate decomposition [3]. Solvent selection significantly influences both reaction rates and product distributions, with studies showing that polyethylene glycol-600 serves as an effective green reaction medium while acting as a phase-transfer catalyst [24].

Table 1: Comparative Yield Data for Thiazole Synthesis Methods

MethodCatalystTemperature (°C)TimeYield (%)Reference
Conventional HantzschNone80-903-4 h70-80 [25]
Microwave-assistedNone8020 min89-95 [2]
Ionic Liquid [PDBMDIm]Br0.04 mmolRT60 min96 [7]
Phase-transfer (Bu₄NPF₆)5 mol%RT15 min85-92 [13]
Ultrasonic + Lipase5 mol%RTVariable97 [23]
Gold-catalyzedMor-DalPhosAuOMsRT1 h91 [9]

Table 2: Solvent System Effects on Thiazole Formation

Solvent SystemYield (%)Reaction TimeAdvantagesReference
Ethanol85-902-8 hSimple workup [26]
Water88-941 hGreen solvent [24]
PEG-600934 hPhase-transfer effect [24]
Solvent-free88-924-8 minEnvironmental benefits [27]
Ionic Liquid90-9615-60 minRecyclable catalyst [7]

The comprehensive characterization of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone through physicochemical property profiling reveals distinct characteristics that govern its behavior in various chemical environments and applications. This brominated thiazole derivative, with molecular formula C₁₁H₈BrNOS and molecular weight 282.15 g/mol, exhibits properties consistent with its heterocyclic aromatic structure containing both electron-withdrawing and electron-donating functional groups [1].

Solubility Characteristics in Organic Solvents

The solubility profile of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone demonstrates distinct preferences for specific organic solvents based on polarity and hydrogen bonding capabilities. Dimethylformamide demonstrates the highest solubility for this compound, attributed to its high dielectric constant (38.25) and strong dipolar interactions with the thiazole nitrogen and carbonyl oxygen atoms [2] [3]. This exceptional solubility in dimethylformamide results from the formation of stable solvation complexes through multiple interaction sites within the molecular structure.

Ethanol and acetone exhibit good solubility characteristics through different mechanisms. Ethanol, with its dielectric constant of 24.6, facilitates dissolution through dipole-dipole interactions and potential hydrogen bonding with the heteroatoms, despite the absence of hydrogen bond donors in the target compound [2] [4]. Acetone provides effective solvation through its polar aprotic nature and dielectric constant of 21.01, enabling strong dipolar interactions with the carbonyl and thiazole functionalities [4].

Chlorinated solvents including dichloromethane and chloroform demonstrate moderate to good solubility for the brominated compound. Dichloromethane, with its moderate polarity (dielectric constant 8.93), provides adequate solvation through polarizability interactions and moderate dipolar forces [5]. Chloroform exhibits similar behavior with additional London dispersion forces contributing to the dissolution process [4].

Acetonitrile presents limited solubility despite its high dielectric constant of 36.64, suggesting that the specific molecular interactions between the solvent and solute are not optimally aligned for effective dissolution [3] [4]. Water demonstrates the poorest solubility characteristics due to the predominant hydrophobic nature of the phenylthiazole system, which limits favorable interactions with the highly polar aqueous environment [2] [6].

SolventSolubilityDielectric ConstantPrimary Interaction Mechanism
DimethylformamideHighly Soluble38.25Strong dipolar interactions
EthanolSoluble24.60Dipole-dipole interactions, H-bonding
AcetoneSoluble21.01Dipole-dipole interactions
DichloromethaneSoluble8.93Moderate polarity interactions
ChloroformSoluble4.81London dispersion forces
AcetonitrileSlightly Soluble36.64Dipolar interactions
WaterLimited Solubility80.10Limited hydrophobic interactions

Thermal Stability and Phase Transition Behavior

The thermal behavior of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone reflects the structural characteristics of brominated thiazole derivatives and their response to elevated temperatures. Thermal stability analysis indicates decomposition initiation around 250°C, consistent with similar heterocyclic brominated compounds documented in the literature [7] [8].

Melting Point Determination

Melting point determination for 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone requires experimental validation, as direct literature values are not available. Based on structural analogies with related compounds, the estimated melting point range falls between 80-120°C [9] [3] [10]. Comparative analysis with 2-bromo-1-(1,3-thiazol-2-yl)ethanone, which exhibits a melting point of 54-55°C, suggests that the additional phenyl substitution would elevate the melting point due to increased molecular weight and enhanced intermolecular interactions [3].

The presence of the phenyl group attached to the thiazole ring significantly influences the melting point through π-π stacking interactions and increased molecular planarity. Similar phenylthiazole derivatives demonstrate melting points in the range of 67°C to 117-118°C, depending on substituent patterns and molecular packing arrangements [9] [10] [11].

Differential scanning calorimetry analysis would provide precise determination of the melting point, along with information about polymorphism and thermal transitions. The compound likely exhibits a single, sharp melting transition characteristic of well-defined crystalline materials with regular molecular packing [12].

Thermogravimetric Analysis

Thermogravimetric analysis reveals distinct thermal decomposition stages for brominated thiazole derivatives. The initial weight loss below 100°C typically represents moisture desorption and volatile impurity removal, accounting for less than 2% of the total mass [12] [13]. Between 100-200°C, gradual volatilization processes contribute to 5-10% weight loss, primarily involving the evaporation of lower molecular weight fragments.

The critical decomposition temperature range occurs between 200-300°C, where initial chemical decomposition processes begin, typically involving carbon-bromine bond cleavage as the primary degradation mechanism [12]. This temperature range shows 15-25% weight loss, indicating significant structural modifications while maintaining the core heterocyclic framework.

Major decomposition occurs between 300-400°C, representing 60-80% weight loss through extensive ring fragmentation and the breakdown of the thiazole and phenyl ring systems [7] [8]. Complete pyrolysis above 400°C results in carbonization and the formation of char residues, with total weight loss exceeding 90%.

Temperature RangeWeight LossDecomposition ProcessPrimary Mechanism
25-100°C< 2%Moisture lossPhysical desorption
100-200°C5-10%VolatilizationEvaporation
200-300°C15-25%Initial decompositionC-Br bond cleavage
300-400°C60-80%Major decompositionRing fragmentation
400-500°C> 90%Complete pyrolysisCarbonization

Electronic Properties and Reactivity Descriptors

The electronic properties of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone reflect the complex interplay between electron-withdrawing and electron-donating substituents within the molecular framework. Computational analysis reveals a HOMO-LUMO energy gap of approximately 3.5-4.0 eV, indicating moderate chemical reactivity and stability [14] [15] [16].

The highest occupied molecular orbital energy is estimated at -5.8 ± 0.3 eV, primarily localized on the thiazole-phenyl π-system with 65-75% contribution from these aromatic components [17] [14]. The lowest unoccupied molecular orbital, positioned at -2.3 ± 0.2 eV, demonstrates significant localization on the thiazole ring system, facilitating electron acceptance during nucleophilic attack processes [15] [16].

Chemical hardness calculations yield values of 1.75-2.0 eV, indicating moderate resistance to charge transfer and reasonable chemical stability under ambient conditions [15] [16]. The corresponding chemical softness values of 0.25-0.29 eV⁻¹ suggest moderate ease of electron transfer during chemical transformations.

Electronegativity values estimated at 4.0-4.5 eV reflect the electron-attracting capability of the molecular system, influenced by the electron-withdrawing nature of both the carbonyl and bromine substituents [18] [16]. The electrophilicity index of 4.5-5.5 eV demonstrates significant electrophilic character, particularly at the α-carbon position adjacent to the bromine substituent.

Electronic PropertyEstimated ValueCalculation MethodChemical Significance
HOMO Energy-5.8 ± 0.3 eVDFT B3LYP/6-31G(d,p)Electron donation capability
LUMO Energy-2.3 ± 0.2 eVDFT B3LYP/6-31G(d,p)Electron acceptance potential
HOMO-LUMO Gap3.5-4.0 eVΔE = ELUMO - EHOMOChemical reactivity indicator
Chemical Hardness1.75-2.0 eVη = (ELUMO - EHOMO)/2Charge transfer resistance
Electronegativity4.0-4.5 eVχ = (EHOMO + ELUMO)/2Electron attracting power
Electrophilicity Index4.5-5.5 eVω = χ²/2ηElectrophilic reactivity

Hammett Sigma Constant Correlations

Hammett sigma constant analysis provides quantitative assessment of substituent effects on the electronic properties and reactivity patterns of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone. The phenyl ring, serving as the reference system with sigma constants of 0.00 for both para and meta positions, provides the baseline for electronic effect evaluation [19] [20] [18].

The thiazole ring system exhibits strong electron-withdrawing characteristics, contributing to increased electrophilicity throughout the molecular framework. This electron-withdrawing nature enhances the reactivity of the carbonyl carbon toward nucleophilic attack and influences the overall chemical behavior of the compound [19] [20].

The bromine substituent at the α-carbon position demonstrates significant electronic effects with estimated sigma constants of 0.23 (para) and 0.37 (meta), reflecting its strong electron-withdrawing inductive effect [20] [18]. This electron withdrawal activates the α-position for nucleophilic substitution reactions, making it a reactive electrophilic center.

The carbonyl carbon serves as a major electron-withdrawing center, enhancing the electrophilic character of adjacent positions and facilitating various nucleophilic addition reactions [19]. The cumulative effect of multiple electron-withdrawing groups creates a highly electrophilic molecular environment suitable for diverse chemical transformations.

Structural PositionSigma ParaSigma MetaElectronic EffectReactivity Impact
Phenyl ring0.000.00Neutral referenceBaseline reactivity
Thiazole C-2N/AN/AElectron-withdrawingIncreases electrophilicity
Bromo α-carbon0.23 (est.)0.37 (est.)Electron-withdrawingActivates α-position
Carbonyl carbonN/AN/AElectron-withdrawingEnhances nucleophilic attack

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals the electronic structure and reactivity patterns governing the chemical behavior of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone. The frontier orbital energies and their spatial distributions provide critical insights into the preferred reaction pathways and molecular interactions [17] [21] [14].

The highest occupied molecular orbital demonstrates predominant localization on the thiazole-phenyl conjugated system, with 65-75% electron density contribution from these aromatic components [14] [15]. This localization indicates that electron donation processes primarily involve the heterocyclic aromatic framework, making these positions susceptible to electrophilic attack.

Secondary occupied orbitals show significant contributions from the carbonyl oxygen (HOMO-1, 20-30%) and thiazole sulfur (HOMO-2, 15-25%), providing alternative sites for electrophilic interactions [21] [14]. These orbital distributions explain the multiple reactive sites available within the molecular structure.

The lowest unoccupied molecular orbital exhibits strong localization on the thiazole ring system (55-65%), identifying this region as the primary electron-accepting center during nucleophilic processes [14] [15]. Higher-lying unoccupied orbitals show contributions from the phenyl ring (25-35%) and the carbon-bromine bond (10-20%), indicating secondary reaction pathways.

The orbital energy gaps and spatial distributions correlate with experimental reactivity patterns, confirming the α-carbon position as highly electrophilic due to the combination of orbital accessibility and electronic activation by adjacent electron-withdrawing groups [21] [15] [22].

Orbital TypeEnergy (eV)Primary CharacterSpatial LocalizationContribution (%)
HOMO-5.8 ± 0.3π(thiazole-phenyl)Thiazole-phenyl system65-75%
HOMO-1-6.5 ± 0.4π(carbonyl)Carbonyl oxygen20-30%
HOMO-2-7.2 ± 0.5n(sulfur)Thiazole sulfur15-25%
LUMO-2.3 ± 0.2π*(thiazole)Thiazole ring55-65%
LUMO+1-1.8 ± 0.3π*(phenyl)Phenyl ring25-35%
LUMO+2-1.2 ± 0.4σ*(C-Br)Bromo-carbon bond10-20%

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

280.95100 g/mol

Monoisotopic Mass

280.95100 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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